

Detailed synthesis protocol for 6-Chloro-chroman-4-ylamine.

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Compound of Interest

Compound Name: 6-Chloro-chroman-4-ylamine

Cat. No.: B1355740

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Detailed Synthesis Protocol for 6-Chloro-chroman-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of **6-Chloro-chroman-4-ylamine**, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the preparation of the precursor, 6-Chloro-chroman-4-one, followed by its conversion to the target amine via reductive amination. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate replication and understanding.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **6-Chloro-chroman-4-ylamine**.

Step	Reaction	Starting Material(s)	Product	Reagents	Solvent(s)	Reaction Time	Temperature	Yield (%)
1	Friedel-Crafts Acylation	3-(4-Chlorophenoxy)propanoic acid	6-Chloro-chroman-4-one	Polyphosphoric acid (PPA)	-	1-3 hours	100-120 °C	~70-80%
2	Reductive Amination	6-Chloro-chroman-4-one	6-Chloro-chroman-4-ylamine	Ammonium acetate, Sodium cyanoborohydride	Methanol	12-24 hours	Room Temperature	~60-75%

Experimental Protocols

Step 1: Synthesis of 6-Chloro-chroman-4-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid to yield 6-Chloro-chroman-4-one.

Materials:

- 3-(4-Chlorophenoxy)propanoic acid
- Polyphosphoric acid (PPA)
- Ice
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-chlorophenoxy)propanoic acid.
- Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.
- Heat the mixture with vigorous stirring to 100-120 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Chloro-chroman-4-one.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of 6-Chloro-chroman-4-ylamine (Reductive Amination)

This protocol describes the conversion of 6-Chloro-chroman-4-one to **6-Chloro-chroman-4-ylamine** using a one-pot reductive amination procedure.

Materials:

- 6-Chloro-chroman-4-one
- Ammonium acetate

- Sodium cyanoborohydride
- Methanol
- Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

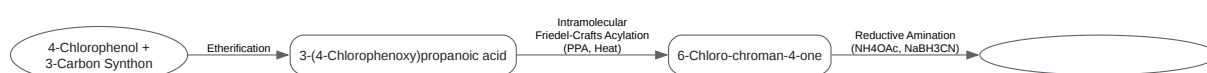
- Dissolve 6-Chloro-chroman-4-one in methanol in a round-bottom flask.
- Add a large excess of ammonium acetate (approximately 10 equivalents) to the solution.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
- Carefully add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise to the reaction mixture.
- Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove most of the methanol.
- Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The crude **6-Chloro-chroman-4-ylamine** can be purified by column chromatography on silica gel.
- For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of **6-Chloro-chroman-4-ylamine**.

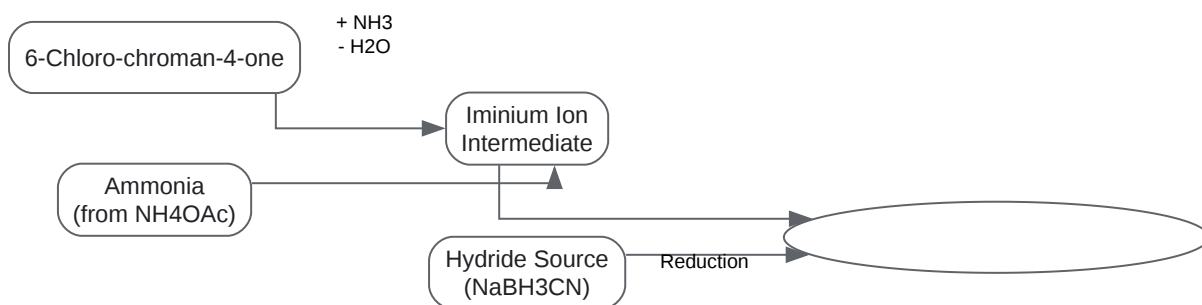


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Caption: Two-step synthesis of **6-Chloro-chroman-4-ylamine**.

Reductive Amination Mechanism

The diagram below outlines the key steps in the reductive amination of 6-Chloro-chroman-4-one.



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Caption: Mechanism of reductive amination.

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